

# Spectroscopic Profile of 2-Amino-5-fluorobenzaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: 2-Amino-5-fluorobenzaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Amino-5-fluorobenzaldehyde** ( $C_7H_6FNO$ ), a valuable building block in organic synthesis and pharmaceutical development. A thorough understanding of its spectroscopic characteristics is essential for identity confirmation, purity assessment, and quality control. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

## Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **2-Amino-5-fluorobenzaldehyde**. This data is based on established principles of spectroscopy and computational predictions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1H$  NMR Spectroscopic Data for **2-Amino-5-fluorobenzaldehyde**

Signal	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
H- $\alpha$	~9.8	Singlet	-	Aldehyde (-CHO)
H-6	~7.3	Doublet of doublets	~8.8, ~3.0	Aromatic CH
H-3	~7.1	Doublet of doublets	~8.8, ~4.5	Aromatic CH
H-4	~6.8	Triplet of doublets	~8.8, ~3.0	Aromatic CH
NH <sub>2</sub>	~4.5	Broad Singlet	-	Amino (-NH <sub>2</sub> )
Solvent: CDCl <sub>3</sub> , Reference: TMS (0.00 ppm)				

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **2-Amino-5-fluorobenzaldehyde**

Signal	Chemical Shift ( $\delta$ , ppm)
C- $\alpha$	~191
C-5	~158 (d, J $\approx$ 240 Hz)
C-2	~148
C-6	~120 (d, J $\approx$ 23 Hz)
C-1	~118
C-4	~117 (d, J $\approx$ 22 Hz)
C-3	~115 (d, J $\approx$ 8 Hz)
Solvent: CDCl <sub>3</sub>	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **2-Amino-5-fluorobenzaldehyde**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Medium	N-H stretch (asymmetric and symmetric)
3100-3000	Medium	Aromatic C-H stretch
2850-2750	Medium	Aldehyde C-H stretch
1700-1680	Strong	C=O stretch (aldehyde)
1620-1580	Strong	C=C stretch (aromatic) and N-H bend
1250-1200	Strong	C-F stretch
1350-1250	Strong	C-N stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. The predicted mass-to-charge ratios (m/z) for various adducts of **2-Amino-5-fluorobenzaldehyde** are presented below.[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-Amino-5-fluorobenzaldehyde**[\[1\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	140.05061
[M+Na] <sup>+</sup>	162.03255
[M-H] <sup>-</sup>	138.03605
[M] <sup>+</sup>	139.04278

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Amino-5-fluorobenzaldehyde** in about 0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).
- Cap the NMR tube and gently agitate to ensure the sample is fully dissolved.

### Instrumentation and Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR Parameters:
  - Pulse Angle: 30-45 degrees
  - Acquisition Time: 2-4 seconds
  - Relaxation Delay: 1-5 seconds
  - Number of Scans: 8-16
- $^{13}\text{C}$  NMR Parameters:
  - Pulse Angle: 45 degrees
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay: 2-5 seconds
  - Number of Scans: 1024 or more to achieve a good signal-to-noise ratio due to the low natural abundance of  $^{13}\text{C}$ .

- Decoupling: Proton decoupling is employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-Amino-5-fluorobenzaldehyde** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the mixture to a pellet-pressing die.
- Apply pressure using a hydraulic press to form a thin, transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
- Procedure:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet containing the sample in the sample holder.
  - Acquire the sample spectrum over a typical range of 4000-400  $\text{cm}^{-1}$ .
  - The final spectrum is typically presented as percent transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

Sample Preparation:

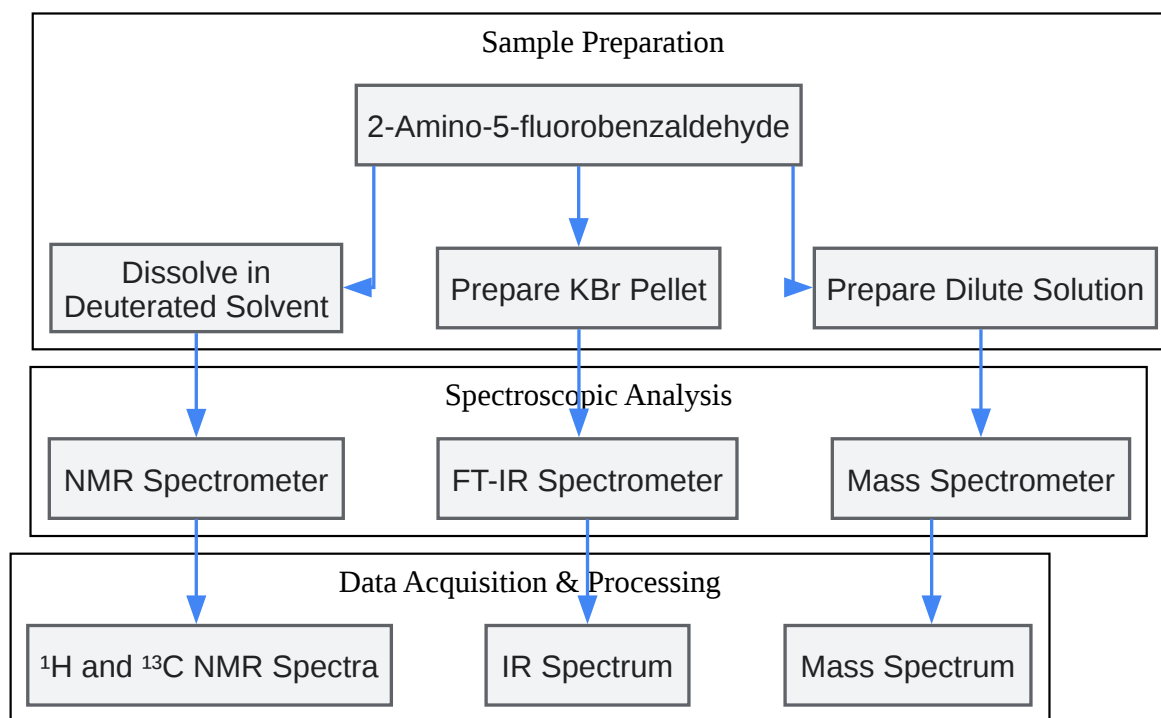
- Prepare a dilute solution of **2-Amino-5-fluorobenzaldehyde** (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- Further dilute this stock solution to a final concentration of about 1-10  $\mu\text{g/mL}$ .

### Instrumentation and Data Acquisition (Electrospray Ionization - ESI):

- Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.
- Procedure:
  - The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.
  - The sample is ionized to produce charged molecules (e.g.,  $[M+H]^+$  in positive ion mode or  $[M-H]^-$  in negative ion mode).
  - The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio ( $m/z$ ).
  - A detector records the abundance of each ion, generating a mass spectrum.

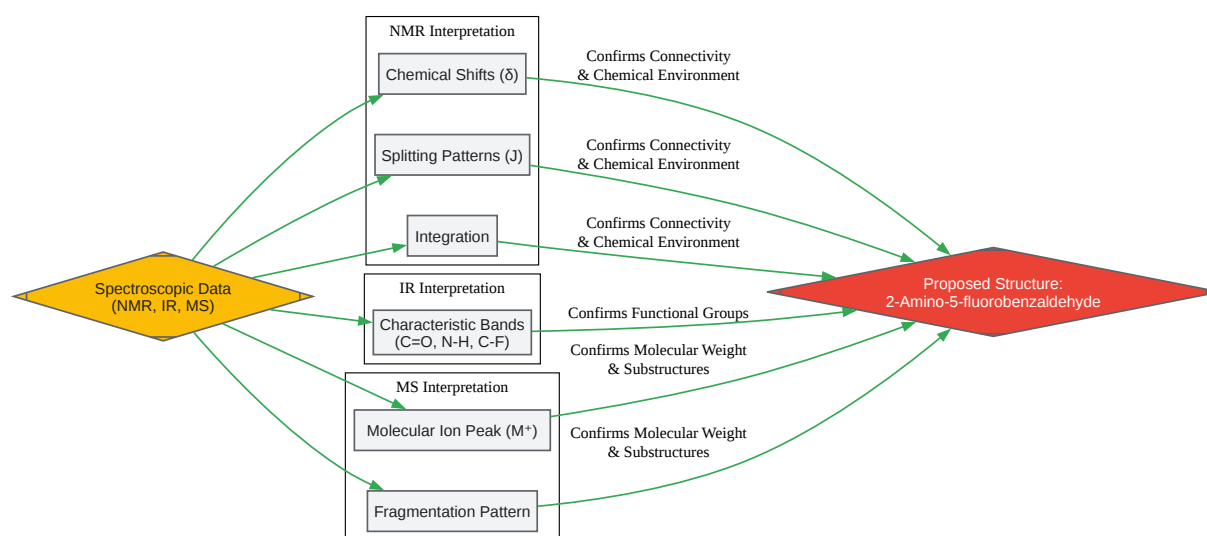
## Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for spectral interpretation.



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Caption: General workflow for the spectroscopic analysis of **2-Amino-5-fluorobenzaldehyde**.



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Caption: Logical framework for the interpretation of spectroscopic data.

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## References

- 1. PubChemLite - 2-amino-5-fluorobenzaldehyde (C<sub>7</sub>H<sub>6</sub>FN<sub>1</sub>O) [pubchemlite.lcsb.uni.lu]
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